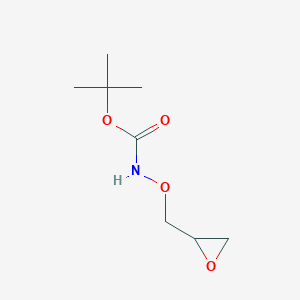

Tert-butyl (oxiran-2-ylmethoxy)carbamate

Description

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

tert-butyl N-(oxiran-2-ylmethoxy)carbamate |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(10)9-12-5-6-4-11-6/h6H,4-5H2,1-3H3,(H,9,10) |

InChI Key |

DAMKFVJWGDIGGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares tert-butyl (oxiran-2-ylmethoxy)carbamate with structurally related tert-butyl carbamates, focusing on substituent effects, reactivity, stability, and applications.

Structural and Functional Group Analysis

Key Observations :

- Reactivity : The epoxide group in the target compound is more reactive than aryl halides (e.g., bromo/fluoro in ) or ethers (e.g., methoxy in ), enabling ring-opening reactions with nucleophiles (e.g., amines, thiols). This contrasts with the stability of methoxy or aryl halide groups, which require metal catalysis for activation .

- Stability : Epoxides are sensitive to acidic or nucleophilic conditions, whereas Boc-protected carbamates with inert substituents (e.g., cyclohexylmethoxy in ) exhibit higher stability. For example, tert-butyl (2-bromo-3-fluorobenzyl)carbamate undergoes Suzuki coupling at 80°C without decomposition , while epoxide-containing analogs may require milder conditions.

- Synthetic Utility : Azide-functionalized carbamates (e.g., ) are tailored for click chemistry, whereas the epoxide group offers orthogonal reactivity for sequential functionalization, such as in dendrimer synthesis or drug-linker systems.

Preparation Methods

Epoxide Formation via Alkaline Cyclization

A primary method for synthesizing tert-butyl (oxiran-2-ylmethoxy)carbamate involves the base-mediated cyclization of chlorohydrin precursors. As demonstrated in the synthesis of related carbazole-epoxide derivatives , epichlorohydrin reacts with hydroxyl-containing compounds under alkaline conditions. For this target molecule, tert-butyl (2-hydroxyethoxy)carbamate is treated with epichlorohydrin in a water-DMSO system containing sodium hydroxide.

Reaction Conditions :

-

Base : Sodium hydroxide (0.5–1.5 eq)

-

Solvent : Water-DMSO (3:1 ratio)

-

Temperature : 50°C

-

Time : 8–12 hours

The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on epichlorohydrin, followed by intramolecular cyclization to form the oxirane ring. The crude product is purified via recrystallization in isopropanol, yielding 70–76% of the epoxide . This method is scalable and avoids costly catalysts, though excess base may lead to side reactions.

Carbamate Protection Followed by Epoxidation

An alternative approach involves sequential protection and epoxidation. Starting with 2-(hydroxymethoxy)ethylamine, the amine group is first protected as a tert-butoxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic amount of 4-dimethylaminopyridine (DMAP) . The protected intermediate is then subjected to epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

Key Steps :

-

Protection :

-

Reagents : Boc₂O (1.1 eq), DMAP (0.1 eq)

-

Yield : 85–90%

-

-

Epoxidation :

-

Reagents : mCPBA (1.2 eq)

-

Temperature : 0°C → room temperature

-

Yield : 65–70%

-

This method offers precise control over stereochemistry but requires careful handling of oxidizing agents. The overall yield is moderate due to competing side reactions during epoxidation .

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction provides a stereospecific route to construct the ether linkage prior to epoxidation. In this method, tert-butyl (2-hydroxyethoxy)carbamate reacts with allyl alcohol derivatives using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). The resulting allyl ether is then epoxidized using hydrogen peroxide (H₂O₂) and a tungstic acid catalyst .

Optimized Parameters :

-

Mitsunobu Reaction :

-

Solvent : THF

-

Temperature : 0°C → 25°C

-

Yield : 80–85%

-

-

Epoxidation :

-

Catalyst : Na₂WO₄·2H₂O (5 mol%)

-

Oxidant : H₂O₂ (30% aqueous)

-

Yield : 75–80%

-

This two-step process achieves high regioselectivity, making it suitable for chiral synthesis. However, the use of stoichiometric amounts of PPh₃ and DEAD increases costs .

Direct Epoxidation of Allyl Carbamates

A streamlined one-pot synthesis involves the direct epoxidation of tert-butyl (allyloxy)carbamate. Using tert-butyl hydroperoxide (TBHP) as an oxidant and a titanium(IV) isopropoxide catalyst, the allyl group is converted to an epoxide in dichloromethane at −20°C .

Reaction Profile :

-

Catalyst : Ti(OiPr)₄ (10 mol%)

-

Oxidant : TBHP (2.0 eq)

-

Temperature : −20°C → 0°C

-

Yield : 60–65%

While operationally simple, this method suffers from moderate yields due to overoxidation byproducts. Catalytic asymmetric variants remain under exploration .

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production employs solid-supported reagents to enhance efficiency. In this method, tert-butyl (2-hydroxyethoxy)carbamate is immobilized on polystyrene-bound dimethylaminopyridine (PS-DMAP). Epichlorohydrin is then introduced in a continuous-flow reactor, with in situ generation of the epoxide under microwave irradiation .

Advantages :

-

Resin : PS-DMAP (1.2 mmol/g loading)

-

Reactor Conditions : 100°C, 20-minute residence time

-

Purification : Filtration and solvent evaporation

-

Yield : 90–95%

This method minimizes waste and reduces reaction times, aligning with green chemistry principles. Pilot studies report a 10-fold increase in throughput compared to batch processes .

Comparative Analysis of Methods

Q & A

Basic Questions

What synthetic strategies are effective for preparing tert-butyl (oxiran-2-ylmethoxy)carbamate, and how can reaction yields be optimized?

Methodological Answer:

The compound is typically synthesized via carbamate formation between epoxide-containing alcohols and tert-butoxycarbonyl (Boc) protecting agents. A common approach involves reacting glycidol (oxiran-2-ylmethanol) with Boc anhydride in the presence of a base like DMAP or triethylamine . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during Boc activation to minimize epoxide ring-opening side reactions.

- Solvent selection : Dichloromethane (DCM) or THF is preferred for solubility and inertness.

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes unreacted glycidol and Boc byproducts. Reported yields range from 65–85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.